molecular formula C15H15N3S2 B456608 4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide

4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B456608
M. Wt: 301.4g/mol
InChI Key: APVAWDUKGULEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method involves the reaction of 2,5-dimethylphenylhydrazine with 3-methylthiophene-2-carboxaldehyde in the presence of a thiocarbonyl reagent such as carbon disulfide (CS₂) under basic conditions. The reaction is usually carried out in a polar solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-5-(3-methylthiophen-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(2,5-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(2,5-dimethylphenyl)-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to the presence of both 2,5-dimethylphenyl and 3-methylthiophen-2-yl groups, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C15H15N3S2

Molecular Weight

301.4g/mol

IUPAC Name

4-(2,5-dimethylphenyl)-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15N3S2/c1-9-4-5-10(2)12(8-9)18-14(16-17-15(18)19)13-11(3)6-7-20-13/h4-8H,1-3H3,(H,17,19)

InChI Key

APVAWDUKGULEFE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=C(C=CS3)C

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=C(C=CS3)C

Origin of Product

United States

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